molecular formula C19H23ClN6O B5437934 N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5437934
M. Wt: 386.9 g/mol
InChI Key: ZFNMBIOOOYGPJE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s as part of a research program aimed at identifying compounds that could mimic the effects of natural cannabinoids found in the cannabis plant.

Mechanism of Action

N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a role in regulating many physiological processes, including pain, inflammation, and mood. Specifically, this compound binds to both the CB1 and CB2 receptors, which are found throughout the body and brain. This binding leads to the activation of various signaling pathways that ultimately result in the therapeutic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of mood and anxiety, and the inhibition of tumor growth. Additionally, this compound has been shown to have antioxidant and neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments is its potency and specificity. It has been shown to be highly effective in animal models of pain and inflammation, making it a valuable tool for studying these conditions. However, one limitation of using this compound is its potential for off-target effects, particularly at higher doses. Additionally, the complex nature of the endocannabinoid system can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are many potential future directions for research involving N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is the development of more selective CB1 and CB2 receptor agonists, which could lead to the development of more targeted therapies for specific conditions. Additionally, further research is needed to fully understand the long-term effects of this compound on the endocannabinoid system and other physiological processes. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps, starting with the reaction of 4-chloroaniline with 2-cyanopyrimidine to form 4-(4-chlorophenyl)-2-pyrimidinylcyanide. This compound is then reacted with 1-piperazinecarboxamide in the presence of a palladium catalyst to form the final product, this compound.

Scientific Research Applications

N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, this compound has been investigated for its potential use in the treatment of conditions such as multiple sclerosis, epilepsy, and anxiety disorders.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O/c20-15-3-5-16(6-4-15)22-19(27)26-13-11-24(12-14-26)17-7-8-21-18(23-17)25-9-1-2-10-25/h3-8H,1-2,9-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNMBIOOOYGPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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